molecular formula C16H23Cl2NO3 B1456145 Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-93-6

Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1456145
CAS No.: 1354487-93-6
M. Wt: 348.3 g/mol
InChI Key: XTKLGTKGTVQATR-JZKFLRDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C16H23Cl2NO3 and its molecular weight is 348.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Catalysis and Synthesis

  • Catalytic Applications : The compound's derivatives have been utilized in asymmetric catalysis, such as in the platinum-catalyzed asymmetric hydroformylation of olefins. This process employs chiral ligands for the synthesis of optically active compounds, highlighting its importance in the production of pharmaceuticals and fine chemicals (Stille et al., 1991).
  • Synthesis of Amino Acid Derivatives : The compound's framework has been key in the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, illustrating its utility in generating libraries of compounds for drug discovery (Malavašič et al., 2007).

Chemical Reactions and Intermediates

  • Interactions and Derivative Formation : Studies have explored the interaction of related chemical structures with various reagents, yielding insights into the synthesis of novel derivatives with potential biological activities. These studies reveal the compound's versatility as a chemical intermediate (Zinchenko et al., 2018).
  • Molecular Docking and Antithrombin Activity : Enantiomerically pure pyrrolidine derivatives synthesized from similar compounds have been evaluated for their potential antithrombin activity, showcasing the role of such compounds in developing new therapeutics (Ayan et al., 2013).

Material Science and Organic Chemistry

  • Organic Synthesis : The compound and its relatives have been involved in the synthesis of various organic molecules, demonstrating their significance in the creation of complex organic frameworks. This includes the efficient asymmetric synthesis of enantiomerically pure compounds for potential pharmaceutical use (Sakuraba & Achiwa, 1995).

Analytical and Environmental Chemistry

  • Analytical Method Development : Related chemical structures have been analyzed for their potential environmental impact, with studies focusing on the detection and quantification of chlorophenoxy acid herbicides, underlining the environmental relevance of these compounds (Catalina et al., 2000).

Properties

IUPAC Name

methyl (2S,4S)-4-(4-tert-butyl-2-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3.ClH/c1-16(2,3)10-5-6-14(12(17)7-10)21-11-8-13(18-9-11)15(19)20-4;/h5-7,11,13,18H,8-9H2,1-4H3;1H/t11-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKLGTKGTVQATR-JZKFLRDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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